3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Overview
Description
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a heterocyclic compound that features a morpholine ring fused with a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group.
Preparation Methods
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and zinc chloride to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors, resulting in the formation of amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common reagents used in these reactions include acyl chlorides, hydroxylamine, and organic nitriles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, showing activity against various cancer cell lines.
Antimicrobial Agents: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial drugs.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens or cancer cells . Additionally, it may bind to receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride include other 1,2,4-oxadiazole derivatives, such as:
- 3-(4-Chlorophenyl)-1,2,4-oxadiazole
- 3-(4-Fluorophenyl)-1,2,4-oxadiazole
- 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
These compounds share the 1,2,4-oxadiazole core structure but differ in their substituents, which can influence their biological activity and chemical properties . The uniqueness of this compound lies in its morpholine ring, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGXHPSDEVSCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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